molecular formula C13H13FN2O2 B2400897 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one CAS No. 2188733-73-3

8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one

Cat. No.: B2400897
CAS No.: 2188733-73-3
M. Wt: 248.257
InChI Key: HAARSYDSQXKAKA-UHFFFAOYSA-N
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Description

8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one: is a synthetic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and a prop-2-enoyl group, which contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the fluorine, methyl, and prop-2-enoyl groups through various substitution and addition reactions. Common reagents used in these steps include fluorinating agents, methylating agents, and acylating agents under controlled conditions of temperature and pH.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine, methyl, and prop-2-enoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound to understand the effects of fluorine substitution on biological activity and molecular recognition.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its benzodiazepine core suggests possible applications in the treatment of neurological disorders, while the fluorine and prop-2-enoyl groups may enhance its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets in the body. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, which is characteristic of benzodiazepines. The presence of the fluorine and prop-2-enoyl groups may influence the binding affinity and selectivity of the compound for its molecular targets.

Comparison with Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.

    Lorazepam: Another benzodiazepine with similar therapeutic applications but different pharmacokinetic properties.

    Alprazolam: Known for its rapid onset of action and high potency in treating anxiety disorders.

Uniqueness: 8-Fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and bioavailability. The prop-2-enoyl group may also contribute to its distinct pharmacological profile, potentially offering advantages over other benzodiazepines in terms of efficacy and safety.

Properties

IUPAC Name

8-fluoro-3-methyl-1-prop-2-enoyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-12(17)16-7-8(2)15-13(18)10-5-4-9(14)6-11(10)16/h3-6,8H,1,7H2,2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAARSYDSQXKAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(C=CC(=C2)F)C(=O)N1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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